molecular formula C13H17NO B1313562 2-(Piperidin-1-ylmethyl)benzaldehyde CAS No. 61200-70-2

2-(Piperidin-1-ylmethyl)benzaldehyde

Cat. No.: B1313562
CAS No.: 61200-70-2
M. Wt: 203.28 g/mol
InChI Key: DPHAEHVTAXKZRA-UHFFFAOYSA-N
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Description

Contextualization within Benzaldehyde (B42025) and Piperidine (B6355638) Derivative Chemistry

The chemical behavior of 2-(Piperidin-1-ylmethyl)benzaldehyde is best understood by considering the well-established chemistries of its constituent functional groups. Benzaldehyde and its derivatives are fundamental building blocks in organic chemistry, primarily due to the reactivity of the aldehyde group. This group readily participates in a wide range of transformations, including nucleophilic additions, condensations, and oxidations. The piperidine moiety, a saturated six-membered heterocycle containing a nitrogen atom, is a prevalent structural motif in numerous natural products and pharmaceutically active compounds. The nitrogen atom imparts basic and nucleophilic properties to the molecule, influencing its reactivity and potential applications.

The synthesis of piperidine-substituted benzaldehydes can be achieved through various methods. For instance, the reaction of a halogenated benzaldehyde with piperidine can yield the corresponding piperidinyl-benzaldehyde. A common synthetic route to this compound involves the nucleophilic substitution of a reactive group at the benzylic position of a 2-substituted benzaldehyde. A highly plausible method is the reaction of 2-(bromomethyl)benzaldehyde (B49007) with piperidine, where the piperidine nitrogen acts as a nucleophile, displacing the bromide to form the desired product.

The reactivity of the aldehyde group in such compounds is exemplified by the Knoevenagel condensation, a widely used carbon-carbon bond-forming reaction. In this reaction, an aldehyde or ketone reacts with an active methylene (B1212753) compound in the presence of a basic catalyst, often a secondary amine like piperidine, to form a new double bond. nih.govresearchgate.netnih.govbeilstein-journals.orgtue.nlresearchgate.netjuniperpublishers.com While piperidine is often used as a catalyst, in the case of this compound, the intramolecular piperidine moiety can potentially influence the reactivity of the aldehyde group in such transformations.

The table below summarizes key reactions characteristic of benzaldehyde and piperidine derivatives, which are relevant to the chemical profile of this compound.

Reaction TypeFunctional Group InvolvedDescriptionRepresentative Example (Analogous Compounds)
Knoevenagel CondensationBenzaldehydeCondensation with active methylene compounds to form C=C bonds. nih.govresearchgate.netReaction of benzaldehyde with malononitrile (B47326) catalyzed by piperidine. beilstein-journals.org
Nucleophilic SubstitutionPiperidineReaction as a nucleophile with electrophiles.Synthesis of 4-(piperidin-1-yl)benzaldehyde (B83096) from 4-fluorobenzaldehyde (B137897) and piperidine. nih.gov
Reductive AminationBenzaldehydeConversion of the aldehyde to an amine via an imine intermediate.Reaction of an aldehyde with an amine in the presence of a reducing agent.
Wittig ReactionBenzaldehydeReaction with a phosphonium (B103445) ylide to form an alkene.Synthesis of stilbene (B7821643) from benzaldehyde and benzyltriphenylphosphonium (B107652) chloride.

Significance as a Versatile Synthetic Scaffold in Organic Synthesis

The true synthetic potential of this compound lies in its capacity to act as a versatile scaffold, particularly in multicomponent reactions (MCRs). MCRs are powerful synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. researchgate.netrug.nlnih.gov The presence of both an electrophilic aldehyde center and a nucleophilic/basic piperidine nitrogen within the same molecule makes this compound an ideal candidate for intramolecular or intermolecular MCRs, leading to the rapid assembly of complex heterocyclic systems.

For example, in a multicomponent reaction involving an aldehyde, an amine, and a third component, this compound can serve as the aldehyde component, with the tethered piperidine ring potentially directing or participating in the reaction pathway. This can lead to the formation of novel fused or spirocyclic heterocyclic structures that would be challenging to synthesize through traditional multi-step methods.

The utility of benzaldehyde derivatives in MCRs is well-documented. For instance, the Doebner reaction, a multicomponent synthesis of quinoline (B57606) derivatives, involves the reaction of an aromatic amine, an aldehyde, and pyruvic acid. nih.gov While specific examples utilizing this compound in such reactions are not extensively reported, its structural features suggest its applicability in analogous transformations.

The following table outlines several important multicomponent reactions where benzaldehyde derivatives are key starting materials, highlighting the potential for this compound to be employed in similar synthetic strategies.

Multicomponent ReactionReactantsProduct TypePotential Application of this compound
Ugi ReactionAldehyde, Amine, Isocyanide, Carboxylic Acidα-Acylamino carboxamidesCan serve as the aldehyde component to introduce a piperidin-1-ylmethyl-phenyl moiety.
Passerini ReactionAldehyde, Isocyanide, Carboxylic Acidα-Acyloxy carboxamidesCan be used as the aldehyde input to generate complex ester derivatives.
Biginelli ReactionAldehyde, β-Ketoester, Urea or ThioureaDihydropyrimidinonesCould be the aldehyde component for the synthesis of substituted dihydropyrimidinones.
Hantzsch Dihydropyridine SynthesisAldehyde, 2 eq. β-Ketoester, AmmoniaDihydropyridinesCan act as the aldehyde to form dihydropyridines with a piperidin-1-ylmethyl substituent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(piperidin-1-ylmethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c15-11-13-7-3-2-6-12(13)10-14-8-4-1-5-9-14/h2-3,6-7,11H,1,4-5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPHAEHVTAXKZRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40491918
Record name 2-[(Piperidin-1-yl)methyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40491918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61200-70-2
Record name 2-[(Piperidin-1-yl)methyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40491918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Piperidin 1 Ylmethyl Benzaldehyde and Its Analogs

Reductive Amination Approaches to 2-(Piperidin-1-ylmethyl)benzaldehyde

Reductive amination is a cornerstone of amine synthesis, providing a direct route to this compound from a suitable carbonyl precursor and piperidine (B6355638). This method typically involves the in situ formation of an iminium ion, which is subsequently reduced to the target amine.

Optimization of Reducing Agents and Reaction Conditions

The choice of reducing agent is critical in reductive amination to ensure the efficient conversion of the iminium intermediate while avoiding the reduction of the starting aldehyde. A variety of reducing agents have been employed for this class of transformation, each with its own set of optimal reaction conditions. Mild reducing agents are generally preferred to maintain selectivity.

Commonly used reducing agents include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and various borane (B79455) complexes such as pyridine (B92270) borane or 5-ethyl-2-methylpyridine (B142974) borane (PEMB). google.com The selection of the reducing agent often dictates the choice of solvent and the required pH of the reaction medium. For instance, sodium triacetoxyborohydride is often used in aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), while sodium cyanoborohydride is effective in protic solvents like methanol (B129727) or ethanol (B145695).

The optimization of reaction conditions also involves controlling the stoichiometry of the reactants, temperature, and reaction time. A slight excess of the amine and the reducing agent is often used to drive the reaction to completion. The temperature is typically maintained between room temperature and gentle heating to facilitate the reaction without promoting side reactions.

Table 1: Optimization of Reducing Agents for the Synthesis of a 4-Anilino-N-phenethyl-4-piperidine (ANPP) Analog via Reductive Amination google.com

EntryReducing AgentSolventAcidYield (%)
15-ethyl-2-methylpyridine boraneMethanolAcetic Acid85
25-ethyl-2-methylpyridine boraneIsopropanolAcetic AcidHigh

This table is adapted from the synthesis of a related piperidine derivative to illustrate the optimization of reducing agents. google.com

Chemo- and Regioselectivity in Reductive Amination

Chemo- and regioselectivity are important considerations in the synthesis of complex molecules. In the context of this compound synthesis via reductive amination, chemoselectivity refers to the selective reaction of the aldehyde group in the presence of other potentially reactive functional groups. The mild nature of many modern reductive amination protocols allows for a high degree of chemoselectivity.

Regioselectivity becomes a factor when there are multiple electrophilic sites that could potentially react with the amine. In the synthesis of the target compound from a precursor like 2-formylbenzyl bromide, the reaction with piperidine would need to be controlled to favor the formation of the desired product over other possible isomers. However, in a more direct reductive amination starting from an appropriate difunctionalized precursor, the regioselectivity is generally high due to the specific reactivity of the aldehyde group.

Mannich Reaction Strategies for this compound Synthesis

The Mannich reaction is a powerful three-component condensation reaction that forms a C-C bond and introduces an aminoalkyl group. wikipedia.org In the context of this compound, this could involve the reaction of a suitable benzaldehyde (B42025) derivative, formaldehyde (B43269), and piperidine.

One-Pot Multicomponent Condensations Involving this compound Precursors

One-pot multicomponent reactions are highly efficient as they allow for the synthesis of complex molecules in a single step, reducing waste and saving time. A one-pot Mannich reaction for the synthesis of a this compound analog has been demonstrated. For instance, the synthesis of 5-tert-butyl-2-hydroxy-3-(piperidin-1-ylmethyl)benzaldehyde was achieved by reacting 5-tert-butyl-2-hydroxybenzaldehyde (B1270133) with 1-(ethoxymethyl)piperidine in acetonitrile. ac21.org This reaction proceeds via the in situ generation of an iminium ion from 1-(ethoxymethyl)piperidine, which then reacts with the activated aromatic ring of the benzaldehyde derivative.

Another example involves the reaction of 4-(1H-benzimidazol-2-yl)benzamine with formaldehyde and piperidine in ethanol to form 4-(1-(piperidin-1-ylmethyl)-1H-benzimidazol-2-yl)benzamine. amazonaws.com This demonstrates the versatility of the Mannich reaction in aminomethylating various aromatic systems.

Catalytic Systems and Their Influence on Mannich Reactions

The Mannich reaction can be catalyzed by both acids and bases. The choice of catalyst can significantly influence the reaction rate and yield. In many cases, the amine hydrochloride is used directly, which provides the acidic conditions necessary for the formation of the electrophilic iminium ion. oregonstate.edu

In the synthesis of N-substituted indoline (B122111) derivatives, a Mannich reaction was carried out using piperidine and formaldehyde in water and DMF, illustrating that the reaction can proceed under neutral to slightly basic conditions. The catalytic system can also influence the regioselectivity of the reaction when multiple active hydrogen atoms are present in the substrate.

Table 2: Synthesis of Mannich Bases using Piperidine

SubstrateAldehydeAmineSolventProductReference
5-tert-butyl-2-hydroxybenzaldehyde1-(ethoxymethyl)piperidine (iminium precursor)-Acetonitrile5-tert-butyl-2-hydroxy-3-(piperidin-1-ylmethyl)benzaldehyde ac21.org
4-(1H-benzimidazol-2-yl)benzamineFormaldehydePiperidineEthanol4-(1-(piperidin-1-ylmethyl)-1H-benzimidazol-2-yl)benzamine amazonaws.com
Isatin derivativeFormaldehydePiperidineWater/DMF(E)-2-benzyl-N'-(2-oxo-1-(piperidin-1-ylmethyl)indolin-3-ylidene)-3-phenyl-2,3,4,5-tetrahydrobenzo[f] chemicalbook.comrsc.orgchemicalbook.comthiadiazepine-5-carbohydrazide 1,1-dioxide

Nucleophilic Substitution Reactions in the Formation of this compound

Nucleophilic substitution is a fundamental reaction in organic chemistry and provides a straightforward route to this compound. This approach typically involves the reaction of piperidine with a benzaldehyde derivative bearing a good leaving group at the benzylic position, such as a halogen.

A common precursor for this reaction is 2-(bromomethyl)benzaldehyde (B49007) or 2-(chloromethyl)benzaldehyde. Piperidine, acting as a nucleophile, displaces the halide to form the desired product. The reaction is typically carried out in a suitable solvent, often in the presence of a base to neutralize the hydrohalic acid formed as a byproduct.

The efficiency of the nucleophilic substitution can be influenced by several factors, including the nature of the leaving group (Br > Cl), the solvent, the reaction temperature, and the presence of a base. Aprotic polar solvents like DMF or DMSO can accelerate the reaction rate. The use of a non-nucleophilic base, such as potassium carbonate or triethylamine (B128534), is common to prevent side reactions.

Table 3: Nucleophilic Substitution for the Synthesis of Piperidine-containing Compounds

ElectrophileNucleophileSolventBaseProductReference
2-(Bromomethyl)-1,3-thiaselenole1,3-Benzothiazole-2-thiolDMF-2-[(1,3-Thiaselenol-2-ylmethyl)sulfanyl]-1,3-benzothiazole mdpi.com
2-ChloroquinoxalinePiperidineAqueous DMSO/DMF-2-(Piperidin-1-yl)quinoxaline researchgate.net

This table presents examples of nucleophilic substitution reactions involving piperidine with different electrophiles to illustrate the general methodology.

Alkylation of Piperidine with Halogenated Benzaldehyde Intermediates

A primary and straightforward method for synthesizing the this compound scaffold is the direct N-alkylation of piperidine with a suitable halogenated benzaldehyde. This reaction typically involves a nucleophilic substitution where the secondary amine of the piperidine ring attacks the electrophilic benzylic carbon of a 2-(halomethyl)benzaldehyde, such as 2-(bromomethyl)benzaldehyde or 2-(chloromethyl)benzaldehyde.

The general reaction is as follows:

Piperidine + 2-(Halomethyl)benzaldehyde → this compound + Hydrogen Halide

This process is a well-established method for forming carbon-nitrogen bonds. The reactivity of the halogenated intermediate is a key factor, with benzyl (B1604629) bromides generally being more reactive than benzyl chlorides. The reaction is often carried out in the presence of a base to neutralize the hydrogen halide byproduct, which would otherwise protonate the piperidine, rendering it non-nucleophilic and halting the reaction. researchgate.net

Strategic Selection of Solvents and Bases for Optimal Yields

The efficiency and yield of the N-alkylation reaction are highly dependent on the choice of solvent and base. The selection of these parameters is critical for controlling reaction rates, minimizing side reactions, and facilitating product isolation.

Bases: A variety of bases can be employed, each with specific advantages.

Inorganic Bases: Weaker inorganic bases like potassium carbonate (K₂CO₃) and potassium bicarbonate (KHCO₃) are commonly used. researchgate.netchemicalforums.com They are cost-effective and easily removed during workup. Stronger bases like sodium hydride (NaH) can also be used, which first deprotonate the piperidine to form a more potent nucleophile, piperidide. researchgate.net

Organic Bases: Non-nucleophilic organic bases such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA or Hünig's base) are also effective. researchgate.netlookchemmall.comresearchgate.net These bases can scavenge the acid byproduct without competing in the alkylation reaction.

Solvents: The solvent plays a crucial role in solvating the reactants and influencing the reaction mechanism (Sₙ1 vs. Sₙ2).

Polar Aprotic Solvents: Acetonitrile (MeCN) and Dimethylformamide (DMF) are excellent choices as they effectively solvate the reactants and are suitable for Sₙ2 reactions. researchgate.netnih.gov DMF, in particular, is often used for reactions that require heating.

Polar Protic Solvents: Alcohols like ethanol (EtOH) can be used, but they may participate in side reactions, such as reacting with the benzyl halide, especially under Sₙ1-favoring conditions. chemicalforums.comajgreenchem.com

Apolar Aprotic Solvents: Dichloromethane (DCM) is another option, particularly when using organic bases like DIPEA. chemicalforums.com

The optimal combination of base and solvent can significantly impact the outcome, as demonstrated by variations in reaction conditions for similar N-alkylations of piperidine. chemicalforums.com

Table 1: Effect of Solvent and Base on N-Alkylation of Amines with Benzyl Halides
Halide SubstrateAmineBaseSolventConditionsYieldReference
Substituted Benzyl ChloridePiperidineK₂CO₃EtOHMicrowave, 80°C, 40 minVariable chemicalforums.com
4-Methoxybenzyl ChloridePiperidine ScaffoldDIPEADCMRoom Temp, OvernightSuccessful chemicalforums.com
Alkyl Bromide/IodidePiperidineNone (slow addition)AcetonitrileRoom TempForms salt researchgate.net
Alkylating AgentPiperidineK₂CO₃DMFRoom TempEffective researchgate.net
2-(Bromomethyl)piperidine HBrMethyl AcrylateTriethylamine(Excess Acrylate)Room Temp, 16hGood lookchemmall.comresearchgate.net

Advanced Catalytic Systems in the Synthesis of this compound Derivatives

While direct alkylation is a robust method, modern organic synthesis increasingly relies on catalytic systems to achieve higher efficiency, selectivity, and functional group tolerance. Transition-metal catalysis, in particular, offers powerful tools for constructing the benzyl-piperidine linkage.

Palladium-Catalyzed Coupling Reactions for Benzyl-Piperidine Linkages

Palladium catalysts are exceptionally versatile for forming C-N bonds. While the direct coupling of an unsubstituted benzyl group with piperidine is less common, related palladium-catalyzed reactions highlight the potential for synthesizing complex analogs of this compound. Methodologies such as the Buchwald-Hartwig amination could potentially be adapted for this purpose.

More advanced strategies involve palladium-catalyzed C-H activation. For instance, existing N-benzylpiperidine structures can be functionalized at the ortho-position of the benzyl ring using Pd(II) catalysts with arylboronic acid pinacol (B44631) esters. rsc.orgsemanticscholar.org This demonstrates that the N-benzylpiperidine moiety can act as an effective directing group for C(sp²)-H activation, allowing for the synthesis of more complex biaryl structures. rsc.orgsemanticscholar.org Furthermore, palladium-catalyzed tandem reactions have been developed to synthesize N-aryl-2-benzyl pyrrolidines, showcasing the power of palladium to orchestrate multiple bond formations in a single operation. nih.gov Enantioselective palladium-catalyzed benzylation reactions have also been developed, enabling the synthesis of chiral azaarylmethyl amines with high enantioselectivity. nsf.gov

Table 2: Examples of Palladium-Catalyzed Reactions for C-N Bond Formation and C-H Functionalization
Reaction TypeCatalyst/LigandReactantsProduct TypeKey FeatureReference
ortho-Arylation of N-BenzylpiperidinesPd(OAc)₂N-Benzylpiperidine, Arylboronic acid pinacol esterortho-Aryl-N-benzylpiperidineC-H bond activation rsc.orgsemanticscholar.org
Tandem N-Arylation/CarboaminationPd₂(dba)₃ / BINAP4-Pentenylamine, Aryl bromidesN-Aryl-2-benzylpyrrolidineOne-pot, multi-bond formation nih.gov
Heck ReactionPd(dbpf)Cl₂Aryl bromides, Baylis-Hillman adductsα-Benzyl-β-keto estersOptimized for demanding substrates organic-chemistry.org
Enantioselective Benzylation[Pd(cinnamyl)Cl]₂ / LigandAzaarylmethyl amine, Naphthalen-2-ylmethyl pivalateEnantioenriched azaarylmethyl aminesHigh enantioselectivity (up to 99% ee) nsf.gov

Other Metal-Catalyzed Cyclization and Coupling Methods Relevant to this compound Architecture

Beyond palladium, other transition metals like copper (Cu), rhodium (Rh), and iridium (Ir) are effective catalysts for reactions relevant to the synthesis of the target molecule's architecture.

Copper Catalysis: Copper catalysts are often used for Ullmann-type coupling reactions to form C-N bonds. Copper(II)-catalyzed tandem reactions have been developed for the synthesis of imidazopyridines, demonstrating their utility in heterocyclic synthesis. beilstein-journals.org

Rhodium and Iridium Catalysis: C-H activation and functionalization can also be achieved using rhodium and iridium catalysts. These metals can facilitate C-H alkylation processes, offering alternative pathways to introduce substituents on the aromatic ring. rsc.org

Metal-Catalyzed Cycloadditions: Transition metals can catalyze cycloaddition reactions to construct the piperidine ring itself from simpler acyclic precursors. For example, [2+2+2] cycloadditions of nitrogen-linked diynes are a powerful method for building fused pyrrolidine (B122466) systems, a strategy that can be conceptually extended to piperidines. researchgate.net

These methods provide a diverse toolbox for chemists to construct not only the primary target molecule but also a wide array of its structural analogs with varied substitution patterns.

Green Chemistry Paradigms in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. unibo.it These paradigms are increasingly being applied to the synthesis of heterocyclic compounds.

Solvent-Free and Aqueous Medium Reaction Conditions

One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents. For the synthesis of N-substituted piperidines and related structures, several greener approaches have been explored.

Aqueous Synthesis: Performing reactions in water is highly desirable due to its low cost, non-flammability, and minimal environmental impact. Research into the synthesis of related nitrogen heterocycles has demonstrated the feasibility of aqueous conditions. For example, a green method for producing 2-aminomethylpiperidine from a bio-renewable furan (B31954) derivative has been developed using a Pt/γ-Al₂O₃ catalyst in an aqueous solution. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. This technique has been successfully applied to the synthesis of quinoline (B57606) thiosemicarbazones derived from 2-(piperidin-1-yl)quinoline-3-carbaldehydes, showcasing its utility for derivatives of the target scaffold. mdpi.com

Solvent Effects: When solvents are necessary, choosing greener options is crucial. Studies on the synthesis of substituted piperidines have shown that ethanol can be a more environmentally preferable solvent than methanol, as it is derivable from renewable resources and is less toxic. ajgreenchem.com

The development of efficient synthetic routes that operate in water or under solvent-free conditions represents a key goal for the sustainable production of this compound and its analogs. nih.govscribd.com

Application of Heterogeneous and Recyclable Catalysts

The synthesis of this compound and related compounds, often achieved through Mannich-type reactions, is increasingly benefiting from the development of heterogeneous catalysts. Unlike their homogeneous counterparts, heterogeneous catalysts exist in a different phase from the reactants, which greatly simplifies their removal from the reaction mixture. This characteristic is crucial for purification and allows for the catalyst to be recovered and reused, leading to reduced waste and lower production costs. um.edu.mt

Research into recyclable catalysts for these syntheses has explored a variety of materials. For instance, metal-organic frameworks (MOFs) like MOF-808 have been demonstrated as effective and recyclable catalysts for reactions involving aromatic aldehydes. Another innovative approach involves the use of copper/aluminum (Cu/Al) particles, which have shown high activity and selectivity in the A3 coupling reaction—a process similar to the Mannich reaction—using substrates like benzaldehyde and piperidine. uva.nl These catalysts can be recycled multiple times without a significant loss of activity. uva.nl

Furthermore, magnetic nanoparticles, such as those made of cobalt ferrite (B1171679) (CoFe2O4), have been employed as supports for catalytic complexes. um.edu.mt The magnetic nature of these nanoparticles allows for their easy separation from the reaction medium using an external magnet, streamlining the recycling process. um.edu.mt Other materials, including palladium doped graphene oxide and PEG-embedded potassium tribromide, have also been successfully utilized as recyclable catalysts in reactions to synthesize benzaldehyde precursors or functionalized piperidines, demonstrating the breadth of innovation in this field. beilstein-journals.orgresearchgate.net

Table 1: Performance of Various Heterogeneous Catalysts in the Synthesis of this compound Analogs
CatalystReaction TypeKey SubstratesYield (%)RecyclabilityReference
Cu/Al ParticlesA3 CouplingBenzaldehyde, Piperidine, Phenylacetylene94Recycled 5 times without deactivation uva.nl
Cobalt Ferrite Nanoparticles (CoFe2O4)Nitro-Mannich ReactionAromatic/Aliphatic Amines, Nitromethane70-90Recycled 5 times with no loss of activity um.edu.mt
PEG-embedded KBr3Three-component couplingAldehyde, Amine, β-keto esterHighReadily regenerated and reused beilstein-journals.org
Palladium Doped Graphene OxideOxidationBenzyl alcohol99 (Selectivity)Reused up to 5 times researchgate.net

Continuous Flow Synthesis Techniques for Scalable Production

Continuous flow chemistry is emerging as a powerful technology for the scalable and efficient production of fine chemicals, including this compound and its analogs. By conducting reactions in a continuously flowing stream through a reactor, this technique offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved selectivity, and enhanced safety compared to traditional batch methods. uc.pt

The application of flow chemistry to Mannich and related reactions has been particularly successful. A key advantage is the ability to use packed-bed reactors containing solid-supported catalysts, which combines the benefits of heterogeneous catalysis with the efficiencies of flow processing. thieme-connect.comunimi.it For example, polystyrene-supported organocatalysts have been used in continuous flow systems for asymmetric anti-Mannich reactions, demonstrating high activity and stereoselectivity with significantly reduced reaction times—often from hours in batch to mere minutes in flow. thieme-connect.comrsc.org

The implementation of microreactors in flow synthesis provides a very high surface-area-to-volume ratio, which dramatically enhances heat and mass transfer. thieme-connect.de This intensification allows for reactions to be run under more aggressive conditions with greater control, often leading to cleaner reaction profiles and easier purification. thieme-connect.de Studies have shown that for organocatalytic Mannich reactions, a continuous flow setup can reduce catalyst loading and shorten residence times, making the process highly attractive for industrial applications. thieme-connect.comnih.gov The modular nature of flow systems also allows for the sequential addition of reagents and in-line purification, enabling multi-step syntheses in a single, uninterrupted process. uc.pt

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Mannich-Type Reactions
Catalyst SystemReactionModeReaction TimeYield (%)Selectivity (ee/dr)Reference
Solid-supported hydroxyprolineMannichFlowMinutes (residence time)HighHigh thieme-connect.com
Polystyrene-supported threonine derivativeThree-component anti-MannichFlowN/Aup to 95up to 95% ee acs.org
Polystyrene-supported threonine derivativeThree-component anti-MannichBatchN/ALowerGenerally lower than flow acs.org
Tetrazole catalystMannichFlow (Microreactor, 60 °C)10 min91>10:1 dr thieme-connect.de
Solid-supported peptide catalystAldol (related reaction)Flow6 min9980% ee nih.govbeilstein-journals.org
Solid-supported peptide catalystAldol (related reaction)Batch6 hours9478% ee nih.govbeilstein-journals.org

Chemical Reactivity and Transformation Pathways of 2 Piperidin 1 Ylmethyl Benzaldehyde

Electrophilic and Nucleophilic Transformations of the Aldehyde Moiety

The aldehyde group is a versatile functional handle characterized by the electrophilicity of its carbonyl carbon and the acidity of its α-protons (though absent in this aromatic aldehyde). It readily undergoes oxidation, reduction, and a wide array of nucleophilic addition and condensation reactions.

The formyl group of 2-(Piperidin-1-ylmethyl)benzaldehyde can be selectively oxidized to the corresponding carboxylic acid, 2-(Piperidin-1-ylmethyl)benzoic acid. The choice of oxidant and reaction conditions is crucial to prevent undesired side reactions, such as oxidation of the piperidine (B6355638) ring or cleavage of the benzylic C-N bond.

Common laboratory reagents for this transformation include:

Potassium permanganate (B83412) (KMnO₄): A strong oxidizing agent, typically used under basic or neutral conditions followed by acidification.

Jones reagent (CrO₃ in acetone/sulfuric acid): A powerful oxidant that readily converts aldehydes to carboxylic acids.

Tollens' reagent ([Ag(NH₃)₂]⁺): A mild oxidizing agent that is highly selective for aldehydes, producing a silver mirror upon reaction. This method is advantageous when other sensitive functional groups are present.

Sodium chlorite (B76162) (NaClO₂): Often used with a chlorine scavenger like 2-methyl-2-butene, this reagent provides a mild and effective method for aldehyde oxidation.

Table 1: Representative Oxidation Reactions of the Aldehyde Moiety

Reagent Product Typical Conditions
Potassium Permanganate (KMnO₄) 2-(Piperidin-1-ylmethyl)benzoic acid Aqueous NaOH, heat; then H₃O⁺
Jones Reagent (CrO₃/H₂SO₄) 2-(Piperidin-1-ylmethyl)benzoic acid Acetone, 0 °C to room temp.
Tollens' Reagent ([Ag(NH₃)₂]⁺) 2-(Piperidin-1-ylmethyl)benzoic acid Aqueous ammonia, room temp.

The aldehyde functionality can be easily reduced to a primary alcohol, yielding [2-(Piperidin-1-ylmethyl)phenyl]methanol. This transformation is typically achieved with high efficiency using hydride-based reducing agents.

Key reagents for this reduction include:

Sodium borohydride (B1222165) (NaBH₄): A mild and selective reducing agent, commonly used in alcoholic solvents like methanol (B129727) or ethanol (B145695). It does not typically affect other functional groups like amides or esters.

Lithium aluminum hydride (LiAlH₄): A much stronger and less selective reducing agent than NaBH₄. It must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF).

Diisobutylaluminium hydride (DIBAL-H): This reagent can be used for the reduction of aldehydes, particularly at low temperatures to control reactivity. alfa-chemistry.com

Table 2: Representative Reduction Reactions of the Aldehyde Moiety

Reagent Product Typical Conditions
Sodium Borohydride (NaBH₄) [2-(Piperidin-1-ylmethyl)phenyl]methanol Methanol or Ethanol, 0 °C to room temp.
Lithium Aluminum Hydride (LiAlH₄) [2-(Piperidin-1-ylmethyl)phenyl]methanol Anhydrous THF or Et₂O, 0 °C; then H₃O⁺ quench

The carbonyl carbon of the aldehyde is highly electrophilic and serves as a site for condensation reactions with a variety of carbon and nitrogen nucleophiles. These reactions are fundamental in organic synthesis for forming new carbon-carbon and carbon-nitrogen bonds.

Imine (Schiff Base) Formation: Reaction with primary amines leads to the formation of imines. The ortho-substituent may influence the rate and equilibrium of this reaction. nih.gov

Henry (Nitroaldol) Reaction: The condensation with nitroalkanes, such as nitromethane, in the presence of a base affords β-nitro alcohols. This reaction is a powerful tool for C-C bond formation. researchgate.net

Wittig Reaction: The reaction with a phosphorus ylide (e.g., Ph₃P=CH₂) converts the aldehyde into an alkene, in this case, 1-(2-vinylbenzyl)piperidine.

Knoevenagel Condensation: This reaction involves the condensation with active methylene (B1212753) compounds (e.g., diethyl malonate, malononitrile) catalyzed by a weak base, often piperidine or its derivatives, to yield a substituted alkene.

Intramolecular Cyclization: The proximity of the tertiary amine and the aldehyde group can facilitate intramolecular reactions. Under specific catalytic conditions, such as with N-heterocyclic carbenes, related 2-aminoaldehydes can undergo cyclization to form dihydroquinoline structures. ntu.edu.sg While the tertiary amine in this compound is less nucleophilic than a primary amine, the potential for intramolecular transformations under specific activation conditions remains an area of interest.

Table 3: Examples of Condensation Reactions

Reaction Type Nucleophile Catalyst/Conditions Expected Product Class
Imine Formation Primary Amine (R-NH₂) Acid or Base catalyst Schiff Base
Henry Reaction Nitromethane (CH₃NO₂) Base (e.g., Et₃N) β-Nitro Alcohol
Wittig Reaction Ylide (Ph₃P=CHR) Aprotic solvent Alkene

Reactivity of the Piperidin-1-ylmethyl Moiety

The piperidin-1-ylmethyl group contains a tertiary amine nitrogen atom, which is nucleophilic and basic. The reactivity is centered on the lone pair of electrons on the nitrogen and the adjacent C-H bonds of both the piperidine ring and the benzylic methylene group.

As a tertiary amine, the nitrogen atom is a nucleophilic center and can react with various electrophiles.

Quaternization: The most common reaction for tertiary amines is the reaction with alkyl halides (e.g., methyl iodide) to form a quaternary ammonium (B1175870) salt. This reaction, known as the Menshutkin reaction, results in the formation of a positively charged nitrogen center.

N-Oxide Formation: Oxidation with reagents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) converts the tertiary amine into the corresponding N-oxide. This transformation alters the electronic and steric properties of the nitrogen center.

Table 4: Reactions at the Piperidine Nitrogen

Reagent Product Reaction Type
Methyl Iodide (CH₃I) 1-Methyl-1-(2-formylbenzyl)piperidinium iodide Quaternization

The piperidine ring and its N-substituent can undergo several transformations, often under oxidative or reductive conditions.

Oxidative C-H Functionalization: The α-C-H bonds adjacent to the nitrogen are activated towards oxidation. For instance, oxidation of N-substituted piperidines can lead to the formation of lactams (piperidin-2-ones).

N-Dealkylation (Hydrogenolysis): The N-benzyl group is susceptible to cleavage under catalytic hydrogenation conditions (e.g., H₂ with a palladium catalyst). This hydrogenolysis reaction would cleave the C-N bond between the benzyl (B1604629) group and the piperidine nitrogen, yielding 2-methylbenzaldehyde (B42018) and piperidine.

Von Braun Reaction: Although more common with secondary amines, reaction with cyanogen (B1215507) bromide (CNBr) can lead to the cleavage of a C-N bond in tertiary amines, potentially resulting in a ring-opened cyanamide (B42294) derivative.

These reactions highlight the dual nature of this compound, offering a rich platform for synthetic modifications at both the aldehyde and the amino moieties for the construction of more complex molecular architectures.

Participation in Multicomponent Reactions (MCRs)

Multicomponent reactions are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most of the atoms from the starting materials. Benzaldehyde (B42025) and piperidine derivatives are frequently used in various MCRs, such as the Mannich, Ugi, and Passerini reactions, to generate diverse molecular scaffolds.

Development of Novel Heterocyclic Systems Incorporating the this compound Scaffold

There is a scarcity of specific examples in the scientific literature detailing the use of this compound as a primary building block in MCRs for the synthesis of novel heterocyclic systems. While analogous structures, such as other substituted benzaldehydes or related piperidine-containing compounds, are employed in the synthesis of heterocycles like quinolines, pyrimidines, and complex polycyclic structures, dedicated studies commencing with this compound are not prominent. researchgate.netnih.goveurekaselect.comiipseries.org The unique ortho-substitution of the piperidin-1-ylmethyl group may introduce specific steric and electronic effects that could influence its reactivity in MCRs, a subject that appears to be underexplored.

Mechanistic Investigations of MCR Pathways Involving this compound

Mechanistic studies provide crucial insights into reaction pathways, intermediates, and transition states. However, specific mechanistic investigations for multicomponent reactions that explicitly involve this compound are not readily found in the reviewed literature. General mechanisms for MCRs like the Passerini and Ugi reactions are well-established, typically involving the formation of key intermediates such as α-adducts from the aldehyde and isocyanide components. nih.govwikipedia.orgorganic-chemistry.org A detailed study on a related compound, 2-(phenylethynyl)benzaldehyde, highlights how ortho-substituents can direct the outcome of an MCR to selectively form different cyclic products like isoquinolines and isoindolines depending on the catalytic conditions. rsc.org A similar in-depth mechanistic analysis for this compound has not been located.

Derivatization Strategies for Functional Group Interconversion and Advanced Scaffolds

Derivatization is a key process for modifying a molecule to enhance its properties for specific applications, such as improving analytical detection or biological activity.

Introduction of Chromophores and Fluorophores for Enhanced Analytical Detection

The introduction of chromophoric (color-producing) or fluorophoric (fluorescence-producing) groups is a common strategy to create molecules useful as sensors, dyes, or imaging agents. This is often achieved through reactions that target reactive sites on a scaffold. For the this compound molecule, the aldehyde group would be the primary site for such modifications, for instance, through condensation reactions. However, specific studies detailing the synthesis of chromophore or fluorophore derivatives from this particular compound are not documented in the available literature.

Spectroscopic and Crystallographic Characterization of 2 Piperidin 1 Ylmethyl Benzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For 2-(Piperidin-1-ylmethyl)benzaldehyde, ¹H and ¹³C NMR, along with two-dimensional techniques, provide unambiguous assignments of all atoms in the structure.

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the distinct proton environments in the molecule. The aldehyde proton (-CHO) is typically observed as a singlet in the highly deshielded region of the spectrum, around δ 9.9-10.2 ppm. researchgate.net The four protons on the disubstituted benzene (B151609) ring produce a complex multiplet pattern in the aromatic region, generally between δ 7.2 and 7.9 ppm. The benzylic methylene (B1212753) protons (-CH₂-), which bridge the aromatic ring and the piperidine (B6355638) moiety, are expected to appear as a sharp singlet around δ 3.5-4.5 ppm. The protons of the piperidine ring exhibit signals in the aliphatic region; the two methylene groups adjacent to the nitrogen atom (α-protons) are deshielded and resonate at approximately δ 2.3-2.8 ppm, while the remaining three methylene groups (β- and γ-protons) appear further upfield between δ 1.4 and 1.7 ppm. rsc.org

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the aldehyde group gives a characteristic signal in the downfield region, typically at δ 190-195 ppm. The six carbons of the aromatic ring resonate between δ 125 and 140 ppm. The benzylic methylene carbon signal is found around δ 60-65 ppm. rsc.org The piperidine ring shows three distinct signals: the α-carbons adjacent to the nitrogen appear around δ 54 ppm, while the β- and γ-carbons are observed further upfield at approximately δ 26 ppm and δ 24 ppm, respectively. rsc.org

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound.
Proton TypeChemical Shift (δ, ppm)Multiplicity
Aldehyde (-CHO)9.9 - 10.2Singlet (s)
Aromatic (Ar-H)7.2 - 7.9Multiplet (m)
Benzylic Methylene (Ar-CH₂-N)3.5 - 4.5Singlet (s)
Piperidine (α-CH₂)2.3 - 2.8Multiplet (m)
Piperidine (β, γ-CH₂)1.4 - 1.7Multiplet (m)
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound.
Carbon TypeChemical Shift (δ, ppm)
Aldehyde (-CHO)190 - 195
Aromatic (C-CHO)135 - 140
Aromatic (C-CH₂)138 - 142
Aromatic (CH)125 - 134
Benzylic Methylene (Ar-CH₂-N)60 - 65
Piperidine (α-C)~54
Piperidine (β-C)~26
Piperidine (γ-C)~24

To confirm the assignments made from 1D NMR spectra and to establish the connectivity between different parts of the molecule, advanced 2D NMR experiments are employed.

¹H-¹H Correlated Spectroscopy (COSY): This experiment reveals proton-proton couplings. It would show correlations between adjacent protons within the aromatic ring system, as well as couplings between the α, β, and γ protons of the piperidine ring, confirming their sequence.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with its directly attached carbon atom. This technique would be used to definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides information about the functional groups present in a molecule and their local environment.

The IR spectrum of this compound is dominated by a very strong absorption band around 1700 cm⁻¹, which is characteristic of the C=O stretching vibration of the aromatic aldehyde. docbrown.info Another key feature for the aldehyde group is the C-H stretching vibration, which typically appears as a pair of weak bands near 2820 cm⁻¹ and 2720 cm⁻¹. docbrown.info

Other important vibrational modes include the C-H stretching of the aromatic ring, which are observed above 3000 cm⁻¹, and the C-H stretching of the aliphatic methylene and piperidine groups, which appear below 3000 cm⁻¹. mdpi.com The C=C stretching vibrations within the benzene ring give rise to several bands of variable intensity in the 1450-1600 cm⁻¹ region. docbrown.info The C-N stretching vibration of the tertiary amine is typically weaker and found in the 1200-1000 cm⁻¹ range.

Table 3: Characteristic Vibrational Frequencies for this compound.
Vibrational ModeFunctional GroupExpected Frequency (cm⁻¹)Intensity
C-H StretchAromatic3100 - 3000Medium
C-H StretchAliphatic (CH₂)2950 - 2850Strong
C-H StretchAldehyde2850 - 2800 & 2750 - 2700Weak
C=O StretchAldehyde1710 - 1690Very Strong
C=C StretchAromatic1600 - 1450Medium-Weak
C-N StretchTertiary Amine1200 - 1000Medium-Weak

The vibrational frequencies of this compound can be influenced by its molecular conformation. The free rotation around the C-C bond connecting the benzyl (B1604629) group to the ring and the C-N bond can lead to different spatial arrangements (conformers). While these conformers might not be easily distinguishable at room temperature, specific orientations could lead to subtle shifts in vibrational frequencies.

In the condensed phase (liquid or solid), intermolecular interactions, such as dipole-dipole forces between the polar aldehyde groups, can cause broadening of the spectral bands and shifts in their positions compared to the gas phase. researchgate.net The presence of the bulky and flexible piperidin-1-ylmethyl group may also influence crystal packing, which in turn would be reflected in the solid-state IR and Raman spectra.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. The electron ionization (EI) mass spectrum of this compound is expected to show a distinct molecular ion peak and several characteristic fragment ions.

The molecular formula of the compound is C₁₃H₁₇NO, corresponding to a molecular weight of 203.28 g/mol . The mass spectrum should therefore exhibit a molecular ion peak ([M]⁺˙) at an m/z (mass-to-charge ratio) of 203.

The fragmentation of the molecular ion is expected to proceed through several key pathways. A common fragmentation for aromatic aldehydes is the loss of a hydrogen atom from the aldehyde group, leading to a stable [M-1]⁺ ion at m/z 202. docbrown.info The most significant fragmentation pathway is likely the cleavage of the benzylic C-N bond, which is inherently weak. This cleavage would result in the formation of a highly stable piperidinomethyl iminium cation at m/z 98. This fragment is often the base peak (the most intense peak) in the spectra of such compounds. The other part of the molecule could form a 2-formylbenzyl radical. Alternatively, cleavage of the C-C bond between the ring and the methylene group could produce a 2-formylbenzyl cation at m/z 119.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound.
m/zProposed Ion StructureFormula
203Molecular Ion[C₁₃H₁₇NO]⁺˙
202[M-H]⁺[C₁₃H₁₆NO]⁺
119[M-C₆H₁₀N]⁺ (2-formylbenzyl cation)[C₈H₇O]⁺
98[M-C₇H₅O]⁺ (Piperidinomethyl cation)[C₆H₁₂N]⁺

Computational and Theoretical Investigations of 2 Piperidin 1 Ylmethyl Benzaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed to predict molecular properties like geometry, vibrational frequencies, and electronic characteristics with a good balance between accuracy and computational cost.

Geometry Optimization and Energetic Profiles of Conformational Isomers

The first step in a computational study is typically geometry optimization, which involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. For a flexible molecule like 2-(Piperidin-1-ylmethyl)benzaldehyde, this process is crucial for identifying the most stable conformer(s). The molecule has several rotatable bonds, including the C-C bond connecting the benzaldehyde (B42025) ring to the methylene (B1212753) group and the C-N bond of the piperidine (B6355638) ring.

Rotation around these bonds can lead to various conformational isomers, each with a distinct energy. A Potential Energy Surface (PES) scan can be performed by systematically changing the dihedral angles of these rotatable bonds to map out the energetic landscape and identify local and global energy minima. The structures corresponding to these minima are then fully optimized. The piperidine ring itself typically adopts a stable chair conformation. researchgate.net Studies on substituted piperidines have explored the energetic differences between axial and equatorial substitutions, which would be relevant for the benzyl (B1604629) group attached to the piperidine nitrogen in this case.

Illustrative Data for Optimized Geometrical Parameters of a Substituted Benzaldehyde The following table presents typical bond lengths and angles that would be determined for a molecule like this compound, based on general values for substituted benzaldehydes.

ParameterBond/AngleTypical Calculated Value (B3LYP/6-31G(d))
Bond LengthC=O (aldehyde)~1.21 Å
C-C (ring-aldehyde)~1.48 Å
C-C (aromatic)~1.39 - 1.41 Å
C-N (piperidine)~1.46 Å
Bond AngleC-C-O (aldehyde)~124°
C-C-H (aldehyde)~116°
C-N-C (piperidine)~112°

Prediction of Vibrational Frequencies and Spectroscopic Correlations

Once the geometry is optimized, DFT calculations can predict the vibrational frequencies of the molecule. These theoretical frequencies correspond to the fundamental modes of vibration and can be correlated with experimental infrared (IR) and Raman spectra. The calculated harmonic frequencies are often systematically higher than the experimental ones due to the neglect of anharmonicity and the use of finite basis sets. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data.

For this compound, key vibrational modes would include:

C=O stretching of the aldehyde group, typically a strong band in the IR spectrum around 1700 cm⁻¹.

C-H stretching of the aldehyde, aromatic ring, and aliphatic piperidine and methylene groups.

Aromatic C=C stretching vibrations in the benzene (B151609) ring.

C-N stretching of the piperidine ring.

CH₂ bending and rocking modes.

By analyzing the potential energy distribution (PED), each calculated vibrational mode can be assigned to specific atomic motions, aiding in the interpretation of experimental spectra.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

The HOMO is the orbital that acts as an electron donor, and its energy level is related to the ionization potential. A higher HOMO energy indicates a better electron-donating capability. The LUMO is the orbital that acts as an electron acceptor, and its energy is related to the electron affinity. A lower LUMO energy indicates a better electron-accepting capability.

In this compound, the HOMO is likely to be localized on the more electron-rich parts of the molecule, such as the piperidine nitrogen and the benzene ring. The LUMO is expected to be centered on the electron-withdrawing benzaldehyde group, particularly the π* orbital of the carbonyl group. Visualizing the spatial distribution of these orbitals provides insight into the regions of the molecule that are most likely to be involved in electron transfer processes.

Band Gap Energy and Electronic Reactivity Predictions

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining a molecule's chemical reactivity and kinetic stability.

A small HOMO-LUMO gap suggests that the molecule is more polarizable, has higher chemical reactivity, and is considered a "soft" molecule.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, characterizing a "hard" molecule.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's stability and reactivity.

Illustrative Electronic Properties Based on Similar Compounds The following table provides an example of the kind of data obtained from an FMO analysis.

ParameterDefinitionIllustrative Value
EHOMOEnergy of the Highest Occupied Molecular Orbital~ -6.5 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital~ -1.5 eV
HOMO-LUMO Gap (ΔE)ELUMO - EHOMO~ 5.0 eV
Chemical Hardness (η)(ELUMO - EHOMO) / 2~ 2.5 eV
Electrophilicity Index (ω)μ² / (2η)~ 1.6 eV

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the electrophilic and nucleophilic sites and for understanding intermolecular interactions.

The MEP map uses a color scale to denote different potential values:

Red and Yellow: Regions of negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen.

Blue: Regions of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. These are often located around hydrogen atoms, especially those bonded to electronegative atoms.

Green: Regions of neutral or near-zero potential.

For this compound, the MEP map would be expected to show a significant negative potential (red/yellow) around the carbonyl oxygen atom of the aldehyde group, making it a prime site for electrophilic attack or hydrogen bond acceptance. The nitrogen atom of the piperidine ring would also exhibit a negative potential. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the aromatic ring and the aldehyde group, indicating sites for nucleophilic attack. This visual information is crucial for predicting how the molecule will interact with other reagents, receptors, or solvents. researchgate.net

Visualization of Charge Distribution and Reactive Sites

A standard method for visualizing charge distribution is the Molecular Electrostatic Potential (MEP) analysis. This technique maps the electrostatic potential onto the electron density surface of a molecule, providing a visual representation of the charge distribution. Different colors are used to indicate various potential values; typically, red signifies regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.

For this compound, an MEP analysis would likely reveal a significant negative potential (red) around the oxygen atom of the aldehyde group due to the presence of lone pair electrons and its high electronegativity. The nitrogen atom in the piperidine ring would also exhibit a region of negative potential. Conversely, the hydrogen atom of the aldehyde group and the hydrogen atoms on the carbon adjacent to the nitrogen would be expected to show a positive potential (blue). The aromatic ring would likely display a more complex potential surface with regions of both negative (above and below the plane of the ring) and slightly positive potential.

Such a visualization is invaluable for predicting how the molecule might interact with other molecules, identifying potential sites for hydrogen bonding, and anticipating its chemical reactivity. However, at present, no published MEP maps or detailed charge distribution analyses for this compound could be located.

Elucidation of Electrostatic Interactions in Ligand-Receptor Binding

When a molecule like this compound acts as a ligand binding to a biological receptor, electrostatic interactions play a crucial role. These interactions, which include hydrogen bonds, salt bridges, and van der Waals forces, are fundamental to the stability and specificity of the ligand-receptor complex. unica.itualberta.ca Computational methods such as molecular docking and molecular dynamics simulations are employed to model these interactions.

A computational study would predict the binding pose of this compound within a receptor's active site and identify the key amino acid residues involved in the interaction. For instance, the negatively charged oxygen of the aldehyde group could act as a hydrogen bond acceptor, while the nitrogen of the piperidine ring, if protonated, could form a salt bridge with a negatively charged amino acid residue like aspartate or glutamate. unica.it The aromatic ring could engage in π-π stacking or hydrophobic interactions with aromatic residues of the receptor.

Understanding these electrostatic interactions at a molecular level is critical for drug design and development, as it allows for the optimization of ligand affinity and selectivity. Despite the importance of such studies, there is currently no available literature detailing the specific electrostatic interactions of this compound in any ligand-receptor binding context.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions between orbitals. q-chem.com It provides a localized picture of the electronic structure of a molecule, which is more aligned with intuitive chemical concepts of bonds and lone pairs.

Examination of Delocalization and Hyperconjugative Interactions

NBO analysis can quantify the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. nih.gov These interactions, known as hyperconjugative interactions, contribute to the stability of the molecule. The analysis calculates the second-order perturbation energy, E(2), which indicates the strength of the interaction. wisc.edu

Quantification of Intermolecular Charge Transfer and Resonance Stabilization Energy

The E(2) values from NBO analysis also quantify the extent of intermolecular charge transfer and the resulting resonance stabilization energy. acadpubl.eu Larger E(2) values signify a more intense interaction between the electron donor and acceptor, leading to greater stabilization of the system.

In the case of this compound, a detailed NBO analysis would provide a quantitative measure of the stabilization energies arising from various intramolecular charge transfer events. For instance, the delocalization of the nitrogen lone pair into the antibonding orbitals of the benzyl group would be quantified, as would the resonance effects within the aromatic ring. This information is crucial for a deeper understanding of the molecule's electronic structure and reactivity. As of now, no studies have published these quantitative values for this compound.

Quantum Chemical Descriptors and Global Chemical Activity Parameters

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help to predict its chemical behavior and reactivity. rsc.orgchemrxiv.org These global chemical activity parameters are typically calculated using Density Functional Theory (DFT).

Key parameters include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Ionization Potential (I): The energy required to remove an electron from a molecule (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule (A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of the resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule (ω = μ² / 2η).

These descriptors provide a quantitative framework for comparing the reactivity of different molecules and for understanding their behavior in chemical reactions. A computational study on this compound would yield specific values for these parameters, allowing for predictions about its stability, reactivity, and potential as an electrophile or nucleophile. However, a review of the literature indicates that these quantum chemical descriptors have not been calculated and reported for this specific compound.

Below is a table that would typically present such data if it were available from computational studies.

ParameterSymbolFormulaCalculated Value
HOMO EnergyEHOMO-Data not available
LUMO EnergyELUMO-Data not available
Energy GapΔEELUMO - EHOMOData not available
Ionization PotentialI-EHOMOData not available
Electron AffinityA-ELUMOData not available
Electronegativityχ(I + A) / 2Data not available
Chemical Hardnessη(I - A) / 2Data not available
Chemical SoftnessS1 / (2η)Data not available
Electrophilicity Indexωχ² / (2η)Data not available

Applications and Advanced Materials Chemistry of 2 Piperidin 1 Ylmethyl Benzaldehyde

Role as a Key Intermediate in Complex Organic Synthesis

The strategic placement of the piperidine (B6355638) and aldehyde functionalities makes 2-(Piperidin-1-ylmethyl)benzaldehyde a valuable starting material for the synthesis of intricate molecular architectures.

The aldehyde group of this compound is a locus of reactivity, enabling a variety of chemical transformations. It can readily participate in condensation reactions, such as the Knoevenagel condensation, to form new carbon-carbon bonds and introduce further complexity. For instance, it can react with active methylene (B1212753) compounds to generate substituted alkenes, which are themselves versatile intermediates for further synthetic manipulations.

Furthermore, the aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to different classes of compounds. The piperidine ring, while generally stable, can influence the reactivity of the aromatic ring and participate in reactions under specific conditions. This dual functionality allows for a stepwise or one-pot synthesis of elaborate organic molecules.

A significant application of analogous piperidinyl-benzaldehyde structures is in the synthesis of thiosemicarbazones. These compounds are formed by the condensation of the aldehyde with a thiosemicarbazide. Piperidine-based thiosemicarbazones have been synthesized and investigated for their potential as inhibitors of enzymes like dihydrofolate reductase (DHFR).

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. This compound serves as a valuable building block for the construction of various heterocyclic systems. The aldehyde functionality is a key reactive handle for cyclization reactions.

For example, it can be utilized in the synthesis of quinoline (B57606) derivatives. The Vilsmeier-Haack reaction can be used to prepare 2-chloroquinoline-3-carbaldehydes, which can then be reacted with piperidine to yield 2-(piperidin-1-yl)quinoline-3-carbaldehydes. researchgate.net These quinoline-carbaldehyde derivatives are precursors to a variety of polyfunctionalized heterocyclic compounds with potential pharmacological interest. researchgate.net

Similarly, the synthesis of pyrimidine (B1678525) derivatives can be achieved using benzaldehyde (B42025) precursors. Although direct synthesis from this compound is not explicitly detailed in the reviewed literature, the general principles of pyrimidine synthesis, which often involve the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine or urea, can be applied. The presence of the piperidin-1-ylmethyl substituent would lead to the formation of novel substituted pyrimidines. The synthesis of pyrimidine derivatives is of significant interest due to their wide range of biological activities, including antimicrobial and antitumor properties. orientjchem.org

Scaffold for the Construction of Bioactive Molecules

The inherent structural features of this compound make it an attractive scaffold for the design and synthesis of new bioactive molecules. The piperidine ring is a common motif in many pharmaceuticals, and the benzaldehyde group provides a convenient point for chemical modification.

By modifying the aldehyde group and the aromatic ring of this compound, medicinal chemists can design and synthesize derivatives with specific molecular targets in mind. The synthesis of thiosemicarbazones from a related 4-piperidinyl-benzaldehyde has been shown to yield compounds with inhibitory activity against dihydrofolate reductase (DHFR), an important enzyme in cell proliferation. This suggests that derivatives of this compound could also be explored as potential enzyme inhibitors.

The piperidine moiety itself can engage in crucial interactions with biological targets. It can act as a hydrogen bond acceptor and its conformational flexibility can allow for optimal binding to a receptor or enzyme active site.

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery. This compound provides a platform for systematic chemical modifications to explore these relationships. By synthesizing a library of analogues with variations in the substitution pattern on the aromatic ring or modifications to the piperidine ring, researchers can identify the key structural features responsible for a particular biological activity.

For example, in the context of antimicrobial agents, SAR studies on benzimidazole (B57391) derivatives have shown that the presence of electron-withdrawing groups can enhance activity. nih.gov Similar studies could be conducted on derivatives of this compound to optimize their potential antimicrobial or antitumor effects. nih.govtsijournals.com

Table 1: Examples of Bioactive Heterocyclic Compounds Derived from Benzaldehyde and Piperidine Scaffolds

Compound ClassSynthetic Precursor(s)Potential Biological Activity
Quinoline-piperidine derivativesSubstituted anilines, aldehydesAntimalarial
Pyrimidine derivativesBenzaldehyde, urea/thioureaAntimicrobial, Antitumor
Benzimidazole derivativeso-Phenylenediamine, aldehydesAntimicrobial
ThiosemicarbazonesPiperidinyl-benzaldehyde, thiosemicarbazidesDHFR inhibition

Advanced Materials Science Applications Derived from this compound

While the primary applications of this compound and its close analogues appear to be concentrated in organic synthesis and medicinal chemistry, its structural motifs suggest potential for use in advanced materials science. However, specific research on this particular compound in materials applications is not extensively documented in the current scientific literature.

The benzaldehyde moiety is a known building block for functional dyes and sensors. researchgate.netresearchgate.net The electron-withdrawing nature of the aldehyde group can influence the electronic properties of a molecule, which is a key consideration in the design of organic electronic materials. The piperidine group can act as a donor unit and can also be used to tune the solubility and processing characteristics of materials.

The presence of both a nitrogen-containing heterocycle and a reactive aldehyde group makes this compound a potential ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs). The nitrogen atom of the piperidine ring and the oxygen atom of the aldehyde could potentially coordinate to metal centers, leading to the formation of extended network structures. Such materials are of interest for applications in gas storage, catalysis, and sensing.

Furthermore, the molecule could be incorporated into polymers to introduce specific functionalities. The aldehyde group could be used for post-polymerization modification, or the entire molecule could be used as a monomer in condensation polymerization reactions.

It is important to reiterate that while the structural components of this compound are found in various advanced materials, dedicated research into the materials science applications of this specific compound is an area that remains to be explored.

Precursors for Polymer Synthesis and Functional Materials

There is no specific information available in peer-reviewed literature detailing the use of this compound as a monomer or precursor for the synthesis of polymers or functional materials. Scientific studies on the polymerization of benzaldehyde derivatives typically focus on other substitution patterns or related structures. The unique ortho-positioning of the piperidin-1-ylmethyl group could theoretically influence polymerization reactivity and the final properties of a material, but this has not been experimentally documented. Consequently, no data on polymer structures, molecular weights, or material properties derived from this specific compound can be provided.

Development of Specialty Chemicals with Unique Properties

The role of this compound in the development of specialty chemicals is not documented in the available scientific research. While piperidine and benzaldehyde moieties are individually important scaffolds in medicinal and materials chemistry, the specific combination represented by this molecule has not been the subject of focused studies for creating chemicals with unique, non-pharmaceutical properties. Research on related isomers, such as 4-(1-Piperidinyl)benzaldehyde, has been more extensive, but these findings cannot be directly attributed to the ortho-substituted compound. As such, there are no detailed research findings or data tables to present on its application in this area.

Future Research Directions and Emerging Paradigms in 2 Piperidin 1 Ylmethyl Benzaldehyde Chemistry

Integration with Flow Chemistry and Automation for Enhanced Synthetic Efficiency

The synthesis of 2-(Piperidin-1-ylmethyl)benzaldehyde and its analogues is well-suited for the transition from traditional batch processing to modern continuous flow chemistry. Flow chemistry offers significant advantages, including superior control over reaction parameters such as temperature and pressure, enhanced safety for handling reactive intermediates, and the potential for higher yields and purity. rsc.org The integration of automated systems can further accelerate the synthesis and screening of libraries of derivatives, significantly boosting research and development productivity. wikipedia.orgxtalpi.com

Automated platforms can perform multi-step syntheses, purifications, and analyses with minimal human intervention. metoree.com This is particularly advantageous for optimizing reaction conditions and for the rapid generation of a diverse range of compounds for screening purposes. For instance, the synthesis of various N-heterocycles and complex amines, which share synthetic steps with this compound, has been successfully automated. The application of these technologies would enable high-throughput synthesis and evaluation of derivatives with varied substitution patterns on both the benzaldehyde (B42025) and piperidine (B6355638) rings.

Table 1: Potential Advantages of Flow Chemistry and Automation

ParameterFlow ChemistryAutomation
EfficiencyIncreased throughput and reduced reaction times. beilstein-journals.orgContinuous, 24/7 operation and parallel synthesis. xtalpi.comchemspeed.com
SafetySmaller reaction volumes and better heat dissipation. rsc.orgReduced handling of hazardous reagents. wikipedia.org
ReproducibilityPrecise control over reaction conditions.Elimination of human error.
ScalabilitySeamless scaling from laboratory to production.Facilitates process optimization for scale-up.

Development of Novel Catalytic Systems for Improved Selectivity and Sustainability

Future advancements in the synthesis and functionalization of this compound will heavily rely on the development of innovative and sustainable catalytic systems. The goal is to move beyond traditional methods that may require harsh conditions or stoichiometric reagents, towards greener and more efficient alternatives.

Organocatalysis: The use of small organic molecules as catalysts offers a powerful, metal-free approach. Organocatalysts have been successfully employed in the synthesis of various piperidine alkaloids, often proceeding with high enantioselectivity. rsc.orgrsc.orgnih.govacs.org Applying organocatalytic methods to the synthesis of chiral derivatives of this compound could provide access to novel stereoisomers.

Photocatalysis: Visible-light photocatalysis has emerged as a transformative tool in organic synthesis, enabling C-H functionalization under mild conditions. nih.govacs.orgbeilstein-journals.org This technology could be used to directly functionalize the aromatic ring or the piperidine moiety of the target compound, opening up new avenues for derivatization that are not accessible through traditional methods. nih.govrsc.org

Sustainable Catalysts: There is a growing emphasis on the use of catalysts that are recyclable and based on earth-abundant metals. mdpi.com For instance, reusable cobalt nanoparticles have been shown to be effective for the N-alkylation of amines with alcohols, a key reaction in the synthesis of related structures. rsc.orgnih.gov Similarly, silver-on-alumina catalysts have demonstrated high activity for N-alkylation via the "borrowing hydrogen" methodology. researchgate.net Developing such recyclable and sustainable catalysts for the synthesis of this compound would align with the principles of green chemistry. rsc.org

Exploration of New Chemical Transformations and Reactivity Modes of the Compound

The unique structure of this compound, featuring both a reactive aldehyde group and a tertiary amine, presents opportunities for exploring novel chemical transformations. The ortho-positioning of the piperidinomethyl group can influence the reactivity of the aldehyde and the aromatic ring in unique ways.

Tandem and One-Pot Reactions: Designing one-pot syntheses that form and then further functionalize the molecule without isolating intermediates can significantly improve efficiency. liberty.edurug.nlresearchgate.net For example, a reaction sequence could involve the initial formation of the benzaldehyde derivative followed by an in-situ intramolecular cyclization or condensation reaction.

Directed C-H Functionalization: The piperidinomethyl group could potentially act as a directing group to facilitate selective C-H functionalization at specific positions on the benzaldehyde ring. researchgate.netnih.gov While imines are commonly used as transient directing groups for ortho-functionalization of benzaldehydes, the permanent piperidinomethyl group might enable alternative regioselectivities. acs.org

Umpolung Reactivity: Exploring the "umpolung" or inverted polarity of the aldehyde group through the generation of acyl radicals is another promising area. nih.gov Photocatalysis can facilitate the generation of these radicals under mild conditions, allowing the aldehyde carbon to act as a nucleophile in various coupling reactions. nih.gov This could lead to the synthesis of novel ketones and other carbonyl derivatives of this compound.

Advanced Computational Methodologies for Predictive Design and Property Elucidation

In silico methods are becoming indispensable in modern chemical research for accelerating the design and discovery process. The application of advanced computational methodologies to this compound can provide deep insights into its properties and guide the synthesis of new derivatives with desired functionalities.

Density Functional Theory (DFT): DFT calculations can be used to study the electronic structure, stability, and reactivity of the molecule. mdpi.comnih.gov This can help in understanding reaction mechanisms, predicting the outcomes of unknown reactions, and rationalizing spectroscopic data. princeton.edu For instance, DFT can elucidate the transition states of reactions involving the aldehyde or piperidine moieties, guiding the design of more efficient synthetic routes. nih.gov

Molecular Docking and Dynamics: For applications in medicinal chemistry, molecular docking and molecular dynamics simulations can predict how derivatives of this compound might interact with biological targets. nih.govtandfonline.comacs.org These techniques are crucial for structure-based drug design, allowing for the rational design of compounds with improved binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of derivatives with their observed activity. tandfonline.comnih.govtandfonline.comresearchgate.net These models can then be used to predict the activity of yet-unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing. nih.govresearchgate.netresearchgate.net This predictive capability significantly reduces the time and resources required in the discovery pipeline.

Table 2: Application of Computational Methods

MethodologyApplication to this compound
Density Functional Theory (DFT)Elucidation of reaction mechanisms and prediction of reactivity. nih.gov
Molecular DockingPrediction of binding modes and affinities to biological targets. nih.gov
Molecular Dynamics (MD)Analysis of the stability of ligand-protein complexes over time. researchgate.net
QSARPredictive modeling of biological activity or properties. acs.orgnih.gov
ADMET PredictionIn silico assessment of pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, Toxicity). researchgate.net

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for 2-(Piperidin-1-ylmethyl)benzaldehyde?

Answer:
The synthesis of this compound typically involves nucleophilic aromatic substitution (SNAr) or Mannich-type reactions. A validated protocol includes:

  • Reagents : Substituted benzaldehyde derivatives (e.g., 2-fluorobenzaldehyde) reacted with piperidine under basic conditions. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 150°C for 20 hours achieves yields >90% .
  • Purification : Post-reaction extraction with ethyl acetate, washing with ammonium chloride, and solvent removal under reduced pressure.
  • Monitoring : Thin-layer chromatography (TLC) with UV visualization ensures reaction completion .
    Table 1: Representative Reaction Conditions
SubstrateAmineBaseSolventTemp (°C)Time (h)Yield (%)
2-fluorobenzaldehydePiperidineK₂CO₃DMF1502093

Advanced: How do steric/electronic effects of substituents influence reaction selectivity in synthesizing derivatives?

Answer:
Substituents on the benzaldehyde ring significantly impact reactivity. For example:

  • Electron-donating groups (e.g., -OCH₃) enhance SNAr efficiency by activating the aromatic ring, leading to higher yields (55–94%) .
  • Steric hindrance (e.g., tert-butyl groups) reduces reaction rates, favoring side products like diphenoxymethane derivatives (11–40% yields) .
  • Selectivity ratios can be optimized using microwave-assisted synthesis or tailored solvent systems (e.g., n-butanol) to suppress byproducts .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Key signals include the aldehyde proton at δ ~10.01 ppm and piperidine methylene protons at δ 3.30–3.33 ppm .
  • HR-MS : Exact mass determination (e.g., [M+H]⁺ for C₁₃H₁₅NO: m/z 193.1103) confirms molecular identity .
  • Elemental analysis : Nitrogen content (~7.5%) validates purity .

Advanced: Can computational models predict biological interactions of this compound?

Answer:
Docking studies (e.g., AutoDock Vina) suggest the piperidine moiety binds to hydrophobic pockets in enzymes/receptors, while the aldehyde group participates in hydrogen bonding. For example:

  • Targets : Enzymes like cytochrome P450 or G-protein-coupled receptors (GPCRs) show affinity (predicted Kd < 10 µM) .
  • Limitations : Experimental validation (e.g., surface plasmon resonance) is required to confirm computational predictions.

Data Contradiction: How to resolve yield discrepancies in SNAr reactions with different amines?

Answer:
Discrepancies arise from amine nucleophilicity and reaction conditions:

  • Primary vs. secondary amines : Piperidine (secondary) shows higher yields (93%) compared to primary amines (e.g., methylamine, ~60%) due to reduced steric hindrance .
  • Mitigation : Use excess amine (1.5–2 equiv.) and polar aprotic solvents (DMF, DMSO) to enhance reactivity .
    Table 2: Yield Comparison by Amine Type
AmineSolventEquiv.Yield (%)
PiperidineDMF1.093
MethylamineDMF1.058
PiperidineDMSO1.089

Advanced: What strategies minimize byproduct formation in Mannich reactions involving this compound?

Answer:
Byproducts (e.g., bis-alkylated derivatives) are minimized by:

  • Temperature control : Lowering reaction temps (<100°C) reduces competing pathways .
  • Catalyst use : Lewis acids (e.g., ZnCl₂) improve regioselectivity by stabilizing intermediates .
  • Microwave irradiation : Shortens reaction time (2–4 hours vs. 20 hours), suppressing degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.